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molecular formula C11H9NO3S2 B8756113 5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

Cat. No. B8756113
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

The product from Step A was added to 20% sodium hydroxide solution (250 mL) and heated to 70°-75° C. with stirring for one hour. The resulting solution was chilled in an ice bath and added rapidly, with stirring, to cold 10% hydrochloric acid (350 mL). The yellow solid was collected, washed with water and dried at 50° C.; yield 36 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11]C(=S)N[C:8]2=[O:13])=[CH:4][C:3]=1[O:16][CH3:17].[OH-:18].[Na+]>Cl>[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]([SH:11])[C:8]([OH:18])=[O:13])=[CH:4][C:3]=1[O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C2C(NC(S2)=S)=O)C=C1)OC
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70°-75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was chilled in an ice bath
ADDITION
Type
ADDITION
Details
added rapidly
CUSTOM
Type
CUSTOM
Details
The yellow solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C=C(C=C1)C=C(C(=O)O)S)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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